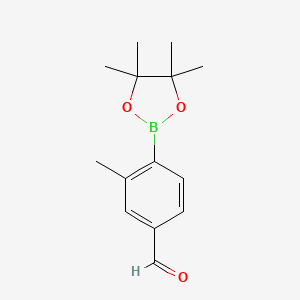

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Overview

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (MDB) is a benzaldehyde derivative with a wide range of applications in the scientific research field. It is a colorless solid with an intense odour and has been used in numerous research studies due to its unique properties. MDB has been used in the synthesis of various compounds, as a reagent in organic synthesis and as an intermediate in the production of various drugs and pharmaceuticals. MDB has also been used in the synthesis of various polymers and biopolymers systems. In addition, MDB has been found to have a variety of biochemical and physiological effects, which have been studied in detail.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research where it serves as a biochemical tool for the study of protein expression, function, and interactions . Its role in the modification of proteins and peptides through boronic acid interactions is crucial for understanding complex biological processes.

Suzuki-Miyaura Cross-Coupling Reactions

A significant application is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Hydroboration Reactions

The compound is used in hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. This is a key step in the synthesis of organoboranes, which are intermediates in various organic synthesis reactions, including anti-Markovnikov addition reactions.

Fluorescent Probes and Analytical Reagents

It serves as a precursor for the development of fluorescent probes and analytical reagents . These are used in chemical analysis and molecular imaging, aiding in the detection and quantification of biological substances.

Organic Synthesis Catalysts

As a reagent and catalyst in organic synthesis , this compound facilitates various chemical transformations. It is particularly useful in reactions requiring high precision and specificity, such as the formation of complex molecules.

Palladium-Catalyzed Reactions

It is employed in palladium-catalyzed reactions , where it acts as a stabilizing agent for the palladium catalyst. This enhances the efficiency and selectivity of the reaction, leading to higher yields of the desired product.

Detection of Reactive Oxygen Species

In the field of biochemistry, it is used to prepare compounds that can detect reactive oxygen species (ROS) . These species are important indicators of oxidative stress in cells and are implicated in various diseases.

Synthesis of Molecular Spin Switches

Lastly, it is a starting material for the synthesis of molecular spin switches . These switches are part of molecular electronics, which is a branch of nanotechnology that aims to develop electronic devices from single molecules.

properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFVNKBJTLKQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657032 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

CAS RN |

1073354-66-1 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)

![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)

![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)

![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)

![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)

![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)